molecular formula C14H20BrN3 B8015440 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine

1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine

Cat. No. B8015440
M. Wt: 310.23 g/mol
InChI Key: CGLRLRYZTZRUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine is a useful research compound. Its molecular formula is C14H20BrN3 and its molecular weight is 310.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of novel derivatives with antimicrobial activity: A study synthesized novel derivatives related to the compound and evaluated their antimicrobial activity against various bacterial and fungal strains. Some of these compounds showed potential antimicrobial activity (Babu, Srinivasulu, & Kotakadi, 2015).

  • Analogues for positron emission tomography (PET) radiotracers: Research on the development of analogues of σ receptor ligand PB28, which has therapeutic and diagnostic applications in oncology, indicated the importance of substituting methylene groups with more polar functional groups to reduce lipophilicity (Abate et al., 2011).

  • Novel bis(pyrazole-benzofuran) hybrids as bacterial biofilm and MurB inhibitors: This study synthesized novel compounds with a piperazine linker and tested their antibacterial and cytotoxic activities. One particular compound showed effective biofilm inhibition and MurB inhibitory activity (Mekky & Sanad, 2020).

  • Synthesis of CGRP receptor inhibitors: A study focused on the stereoselective and economical synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, highlighting the challenges in assembling the final drug substance (Cann et al., 2012).

  • Synthesis and effects on learning and memory facilitation in mice: Research on the synthesis of derivatives and their effects on learning and memory in mice showed that certain compounds could significantly shorten arrival times and reduce errors in a water maze test, indicating potential for cognitive enhancement (Ming-zhu, 2012).

properties

IUPAC Name

1-(5-bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3/c1-11-13(15)4-5-14(16-11)18-8-6-17(7-9-18)10-12-2-3-12/h4-5,12H,2-3,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLRLRYZTZRUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)CC3CC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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